3-CHLORO-N-[6-(3-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE
Overview
Description
3-CHLORO-N-[6-(3-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with a chlorobenzamido group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[6-(3-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with 3-chlorobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-[6-(3-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-CHLORO-N-[6-(3-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent and its ability to inhibit specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[6-(3-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(6-CHLORO-2-PHENYL-IMIDAZO(1,2-A)PYRIDIN-3-YL)-BENZAMIDE
- N-(6-CHLOROBENZO[D]THIAZOL-2-YL)HYDRAZINE CARBOXAMIDE
Uniqueness
3-CHLORO-N-[6-(3-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both chlorobenzamido and benzamide groups
Properties
IUPAC Name |
3-chloro-N-[6-[(3-chlorobenzoyl)amino]pyridin-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-14-6-1-4-12(10-14)18(25)23-16-8-3-9-17(22-16)24-19(26)13-5-2-7-15(21)11-13/h1-11H,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJFBEMHXLHION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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